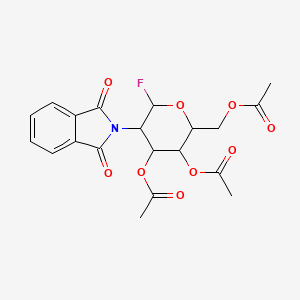
2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride is a synthetic carbohydrate derivative. It is primarily used in glycosylation reactions due to its ability to act as a glycosyl donor. This compound is notable for its stability and reactivity, making it a valuable tool in the synthesis of complex carbohydrates and glycoconjugates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-galactose are protected using acetyl groups to form tri-O-acetyl derivatives.
Introduction of Phthalimido Group: The 2-hydroxyl group is substituted with a phthalimido group to form 2-deoxy-2-phthalimido derivatives.
Formation of Glycosyl Fluoride:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride undergoes several types of chemical reactions:
Glycosylation: It acts as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with acceptor molecules.
Substitution: The fluoride group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Glycosylation: Common reagents include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reactions are typically carried out in anhydrous solvents like dichloromethane at low temperatures.
Substitution: Nucleophiles such as alcohols or thiols can be used to substitute the fluoride group. These reactions often require basic conditions and are carried out at room temperature.
Major Products
Glycosylation: The major products are glycosides, where the glycosyl fluoride has transferred its glycosyl group to the acceptor molecule.
Substitution: The major products are derivatives where the fluoride group has been replaced by the nucleophile.
科学的研究の応用
2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride has several scientific research applications:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates, which are important in studying carbohydrate-protein interactions.
Biology: It is used in the preparation of glycosylated biomolecules, which are essential for studying cellular processes and signaling pathways.
Medicine: It is used in the synthesis of glycosylated drugs and therapeutic agents, enhancing their stability and bioavailability.
作用機序
The mechanism of action of 2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride involves its role as a glycosyl donor. The compound’s fluoride group is activated by a Lewis acid, facilitating the transfer of the glycosyl group to an acceptor molecule. This process forms a glycosidic bond, which is crucial in the synthesis of complex carbohydrates and glycoconjugates .
類似化合物との比較
Similar Compounds
- 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl fluoride
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-galactopyranosyl chloride
- Ethyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside
Uniqueness
This compound is unique due to its specific configuration and the presence of the phthalimido group, which enhances its stability and reactivity. This makes it particularly useful in glycosylation reactions compared to other similar compounds .
特性
IUPAC Name |
[3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-fluorooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVBOYANNCZRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
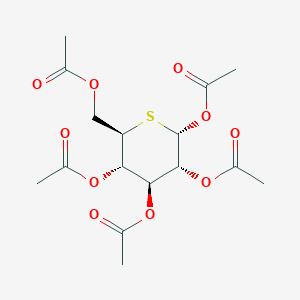
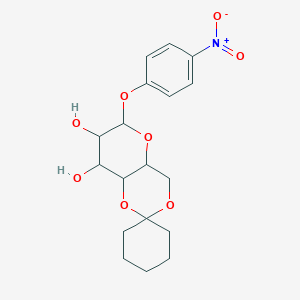
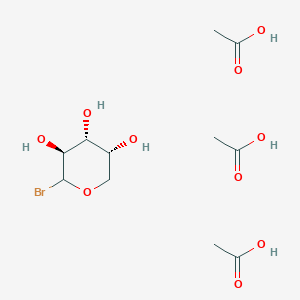

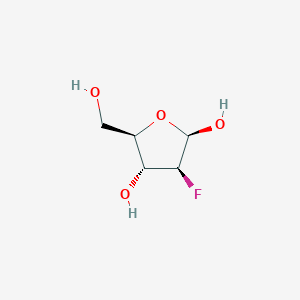
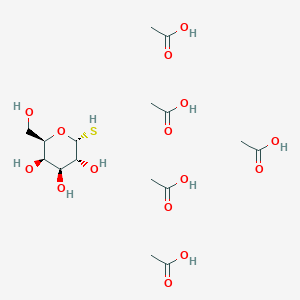
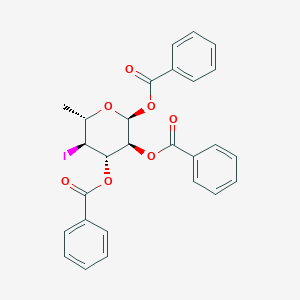
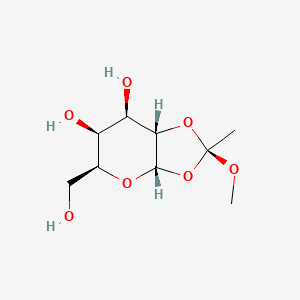
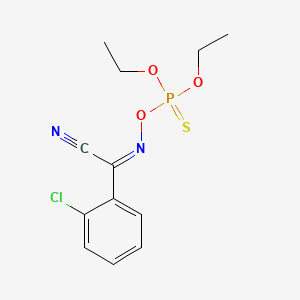
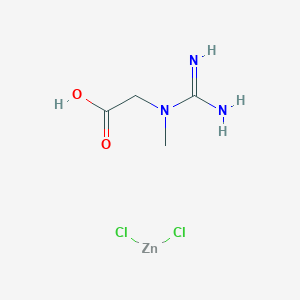
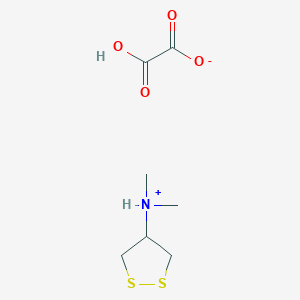
![Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro- (9CI)](/img/structure/B8082846.png)
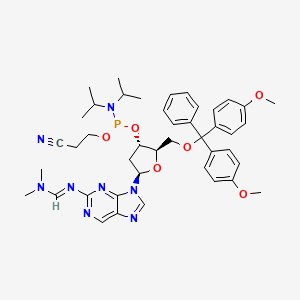
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B8082860.png)
